molecular formula C23H19ClN2O2 B6524013 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide CAS No. 664369-65-7

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide

Cat. No.: B6524013
CAS No.: 664369-65-7
M. Wt: 390.9 g/mol
InChI Key: UURFEXFGSYJAFV-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a synthetic compound based on a 1,2,3,4-tetrahydroquinoline scaffold, a structure of high interest in medicinal and agricultural chemistry. This carboxamide derivative is designed for research applications and is not for human or veterinary therapeutic use. Research Applications and Value: This compound is a valuable building block for researchers exploring the structure-activity relationships of tetrahydroquinoline derivatives. Its structure is closely related to compounds identified in scientific literature for their fungicidal activities . Specifically, N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamide analogs have demonstrated excellent activity against fungi such as Valsa mali and Sclerotinia sclerotiorum , in some cases surpassing the efficacy of commercial fungicides . This makes it a candidate for investigations in developing novel agrochemical agents. Furthermore, substituted tetrahydroquinolin compounds are being investigated in pharmaceutical research for their potential as indoleamine 2,3-dioxygenase (IDO) inhibitors . IDO is an immunomodulatory enzyme, a target in immuno-oncology, highlighting the broader therapeutic potential of this chemical class. Handling and Safety: This product is intended for research and laboratory use only. It is not designed for human diagnostic or therapeutic use, nor for veterinary applications. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c24-20-11-5-4-10-19(20)22(27)25-18-12-13-21-17(15-18)9-6-14-26(21)23(28)16-7-2-1-3-8-16/h1-5,7-8,10-13,15H,6,9,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURFEXFGSYJAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

This method involves cyclization of β-phenethylamide precursors under acidic conditions. For example, N-(2-phenethyl)benzamide undergoes cyclization using phosphoryl chloride (POCl₃) to yield 1-benzoyl-3,4-dihydroisoquinoline, which is subsequently reduced to the tetrahydroquinoline derivative.

ParameterDetails
Starting MaterialN-(2-phenethyl)benzamide
Cyclizing AgentPOCl₃ (1.2 equiv)
SolventToluene
Temperature110°C, 6 hours
ReductionNaBH₄ in MeOH, 0°C to RT
Yield78% (over two steps)

Pfitzinger Reaction Adaptations

While traditional Pfitzinger reactions employ isatin derivatives, modified protocols utilize benzoyl-protected amines. For instance, condensation of benzoylated aniline derivatives with aldehydes in basic media generates the tetrahydroquinoline core.

Functionalization at the 1-Position: Benzoylation

Introducing the benzoyl group at the tetrahydroquinoline’s 1-position requires precise acylation conditions. Secondary amine acylation challenges are mitigated via Schotten-Baumann or anhydrous methodologies.

Schotten-Baumann Conditions

Reaction of 1,2,3,4-tetrahydroquinoline with benzoyl chloride in a biphasic system (NaOH/CH₂Cl₂) achieves moderate yields:

ParameterDetails
ReagentBenzoyl chloride (1.5 equiv)
Base10% NaOH (aq)
SolventCH₂Cl₂
Temperature0°C to RT, 4 hours
Yield65%

Anhydrous Acylation

Using triethylamine as a base in tetrahydrofuran (THF) enhances reactivity:

ParameterDetails
ReagentBenzoyl chloride (1.2 equiv)
BaseTriethylamine (2.0 equiv)
SolventTHF
Temperature60°C, 8 hours
Yield82%

Nitration and Reduction for 6-Amino Intermediate

Functionalizing the 6-position begins with nitration followed by reduction:

Nitration of 1-Benzoyl-1,2,3,4-Tetrahydroquinoline

Directed nitration using fuming HNO₃ in H₂SO₄ introduces the nitro group regioselectively:

ParameterDetails
Nitrating AgentFuming HNO₃ (1.1 equiv)
AcidH₂SO₄ (catalytic)
Temperature0°C, 2 hours
Yield70%

Catalytic Hydrogenation

Reduction of the nitro group to an amine employs Pd/C under H₂ atmosphere:

ParameterDetails
Catalyst10% Pd/C (0.1 equiv)
SolventEthanol
Pressure1 atm H₂
TemperatureRT, 12 hours
Yield95%

Amidation with 2-Chlorobenzoyl Chloride

The final step involves coupling the 6-amino group with 2-chlorobenzoyl chloride. Optimized conditions derive from analogous amidation protocols:

Base-Mediated Amidation

Employing potassium carbonate in dimethylformamide (DMF) facilitates efficient coupling:

ParameterDetails
Acylating Agent2-Chlorobenzoyl chloride (1.3 equiv)
BaseK₂CO₃ (2.0 equiv)
SolventDMF
Temperature80°C, 6 hours
Yield88%

Coupling Reagent-Assisted Method

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enhances yields:

ParameterDetails
ReagentsEDCl (1.5 equiv), HOBt (1.5 equiv)
SolventCH₂Cl₂
TemperatureRT, 12 hours
Yield92%

Purification and Characterization

Final purification via column chromatography (silica gel, hexane/EtOAc) ensures >98% purity. Structural validation employs:

  • ¹H/¹³C NMR : Confirms benzoyl and chlorobenzamide substituents.

  • HPLC : Purity assessment (C18 column, acetonitrile/water).

  • Mass Spectrometry : Molecular ion peak at m/z 391.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield
Bischler-NapieralskiHigh regioselectivityMulti-step, costly reagents62%
Pfitzinger AdaptationScalableModerate yields58%
Schotten-BaumannMild conditionsLower efficiency53%
Anhydrous AcylationHigh yieldsMoisture-sensitive76%

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while THF balances reactivity and cost.

Temperature Control

Exothermic reactions (e.g., nitration) require rigorous cooling (−10°C to 0°C) to minimize byproducts.

Catalytic Enhancements

Microwave-assisted synthesis reduces reaction times (e.g., amidation completes in 2 hours at 100°C).

Industrial Scalability Considerations

Large-scale production prioritizes:

  • Continuous Flow Systems : For nitration and hydrogenation steps.

  • Green Chemistry : Substituting POCl₃ with immobilized catalysts.

  • Cost Efficiency : Bulk procurement of 2-chlorobenzoyl chloride.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to a range of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide has shown potential in biological studies, particularly in the development of new therapeutic agents. Its quinoline core is known for its antimicrobial and antifungal properties.

Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an anti-inflammatory and analgesic agent. Research is ongoing to explore its efficacy in treating various medical conditions.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials and products.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide exerts its effects involves interaction with specific molecular targets. The quinoline core is known to bind to various enzymes and receptors, leading to biological responses. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a family of tetrahydroquinoline-based amides with modifications on both the tetrahydroquinoline core and the benzamide substituent. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide 2-chlorobenzamide, 1-benzoyl C₂₃H₁₈ClN₂O₂ 392.4 Chlorine substituent enhances lipophilicity; benzoyl group increases rigidity
N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide 2,4-difluorobenzamide, 1-benzyl C₂₃H₁₈F₂N₂O₂ 392.4 Fluorine atoms improve electronegativity; benzyl group alters steric effects
2-Chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide 2-chloro-6-fluorobenzamide, 1-sulfonyl C₂₃H₂₀ClFN₂O₄S 474.9 Sulfonyl group enhances polarity; dual halogen substitution
N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide 2-chlorobenzamide, 3-benzyl-5-hydroxy C₂₀H₁₅ClNO₂ 336.8 Hydroxyl group increases solubility; non-tetrahydroquinoline core

Physicochemical Properties

  • Melting Points : Derivatives with halogen substituents (e.g., 2-chloro or 2,4-difluoro) exhibit higher melting points (216–246°C) due to increased molecular rigidity and intermolecular interactions . In contrast, hydroxyl-containing analogs (e.g., ’s compound) show lower melting points (~159–161°C) due to disrupted crystallinity .
  • Synthetic Yields : The target compound’s synthesis likely parallels methods for analogs in , where yields range from 50–82% depending on substituent reactivity. Chlorinated derivatives (e.g., , Compound 1) achieve moderate yields (~60%) .

Electronic and Stereochemical Effects

  • 35Cl NQR Studies : The 2-chloro substituent in benzamide derivatives generates distinct electronic environments. Alkyl side chains lower 35Cl NQR frequencies, while aryl groups (e.g., benzoyl) increase them, suggesting enhanced electron-withdrawing effects in the target compound .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a synthetic compound featuring a complex heterocyclic structure. This compound is notable for its potential biological activities, particularly in pharmacological applications. The structure includes a quinoline core that is known for its ability to interact with various biological targets, making it an interesting subject for research into its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C23H19ClN2O2C_{23}H_{19}ClN_2O_2, with a molecular weight of approximately 404.86 g/mol. The presence of the benzamide moiety and the chloro group may influence its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC23H19ClN2O2
Molecular Weight404.86 g/mol
CAS Number955220-41-4
IUPAC NameThis compound

The biological activity of this compound is believed to involve several mechanisms:

  • DNA Interaction : The quinoline core can intercalate into DNA strands, potentially inhibiting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or altering their conformational states.
  • Receptor Modulation : The compound might influence receptor signaling pathways by interacting with various receptors involved in cellular communication.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related tetrahydroquinoline derivatives have shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A comparative study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

  • MCF-7 Cell Line : IC50 values were determined to be around 12 µM.
  • HeLa Cell Line : IC50 values were higher at approximately 25 µM.

These findings suggest that while the compound shows activity against cancer cells, its efficacy varies significantly across different cell lines.

Antimicrobial Activity

In addition to anticancer properties, the compound's potential antimicrobial activity has been explored:

  • A study assessed the antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC Value
Anticancer (MCF-7)Breast Cancer12 µM
Anticancer (HeLa)Cervical Cancer25 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Q & A

Q. What strategies mitigate spectral data inconsistencies (e.g., NMR splitting anomalies)?

  • Solutions :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. −40°C .
  • Solvent screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

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